molecular formula C23H16BrClN2O3 B11979241 Ethyl 3-(4-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-76-1

Ethyl 3-(4-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11979241
CAS No.: 302912-76-1
M. Wt: 483.7 g/mol
InChI Key: SSQDBFHZSVSZHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a pyrrolo[1,2-c]pyrimidine derivative characterized by halogenated aryl substituents. Its structure features a bromophenyl group at position 3 and a 4-chlorobenzoyl moiety at position 7, with an ethyl carboxylate group at position 3. Pyrrolo[1,2-c]pyrimidines are heterocyclic compounds of significant interest due to their applications in medicinal chemistry (e.g., anticancer agents ) and materials science (e.g., fluorescent sensors ). This compound’s halogen substituents likely enhance its electronic properties and binding interactions in biological or sensor systems.

Properties

CAS No.

302912-76-1

Molecular Formula

C23H16BrClN2O3

Molecular Weight

483.7 g/mol

IUPAC Name

ethyl 3-(4-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H16BrClN2O3/c1-2-30-23(29)18-11-21(22(28)15-5-9-17(25)10-6-15)27-13-26-19(12-20(18)27)14-3-7-16(24)8-4-14/h3-13H,2H2,1H3

InChI Key

SSQDBFHZSVSZHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Route A: Sequential Functionalization

  • Core synthesis → 3-position bromophenyl coupling → 7-position acylation → 5-position esterification.

  • Total Yield : 40–45% over four steps.

Route B: Late-Stage Coupling

  • Core synthesis with pre-installed ester → simultaneous 3- and 7-position functionalization via one-pot Pd-mediated reactions.

  • Total Yield : 50–55% due to reduced purification steps.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at N1 and C3 are mitigated using bulky ligands (e.g., XPhos) in cross-coupling.

  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance solubility during acylation.

  • Byproduct Formation : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the target compound .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl and chlorobenzoyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the chlorobenzoyl moiety, converting it to an alcohol.

    Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where these halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of bromophenyl ketones and chlorobenzoyl oxides.

    Reduction: Formation of bromophenyl alcohols and chlorobenzyl alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related derivatives, focusing on substituents, molecular properties, and functional performance:

Compound R<sup>3</sup> R<sup>7</sup> Molecular Formula Molecular Weight Key Properties/Applications
Target: Ethyl 3-(4-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Bromophenyl 4-Chlorobenzoyl C23H16BrClN2O3 ~503.7 Potential fluorescence (unreported); halogenated groups may enhance bioactivity .
Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Biphenylyl 3,4-Dimethoxybenzoyl C30H25N2O4 489.5 High quantum yield (Φ = 0.55); used in fluorescent sensors due to extended π-conjugation .
Ethyl 3-(4-chlorophenyl)-7-(3,5-trimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Chlorophenyl 3,5-Trimethoxybenzoyl C26H23ClN2O6 495.9 Elemental analysis: C (63.14%), H (4.70%), N (5.69%); explored as an anticancer agent .
Ethyl 7-(4-bromobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Methoxyphenyl 4-Bromobenzoyl C24H19BrN2O4 479.3 Predicted collision cross-section (CCS): 204.2 Ų (M+H<sup>+</sup>); structural analogs used in drug design .
Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 3-Bromophenyl 4-Bromobenzoyl C23H16Br2N2O3 528.2 Higher molecular weight due to dual bromine substituents; safety data available for handling .

Structural and Functional Insights

Substituent Effects on Fluorescence :

  • The 3,4-dimethoxybenzoyl-substituted derivative exhibits the highest quantum yield (Φ = 0.55) due to enhanced π-conjugation and electron-donating methoxy groups . In contrast, halogenated analogs (e.g., bromo/chloro) may exhibit lower fluorescence due to heavy atom effects but improved stability and bioactivity .
  • The target compound’s 4-chlorobenzoyl group may reduce fluorescence compared to methoxy derivatives but could improve binding in biological systems via halogen bonding .

Bioactivity and Drug Design :

  • Pyrrolo[1,2-c]pyrimidines with halogenated aryl groups show promise as anticancer agents. For example, the 4-chlorophenyl analog demonstrated cytotoxic activity in preliminary assays .
  • The 3-bromophenyl analog (C23H16Br2N2O3) has been studied for safety protocols, highlighting the importance of halogen positioning in toxicity profiles .

Physicochemical Properties :

  • Methoxy-substituted derivatives (e.g., 4-methoxyphenyl ) exhibit higher polarity and solubility compared to halogenated analogs, influencing their pharmacokinetic behavior.
  • Molecular weight and halogen content correlate with melting/boiling points, though specific data for the target compound remain unreported .

Biological Activity

Ethyl 3-(4-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry, particularly for its potential anticancer properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, synthesis, and comparative analysis with related compounds.

Structural Overview

The compound is characterized by the following features:

  • Molecular Formula : C23H16BrClN2O3
  • Molecular Weight : 483.742 g/mol
  • Structural Characteristics : It contains a pyrrolo[1,2-c]pyrimidine core, which is known for its diverse biological activities. The presence of bromine and chlorine substituents on the phenyl and benzoyl groups may influence its reactivity and biological properties significantly .

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Tubulin Polymerization : Preliminary studies suggest that this compound can inhibit tubulin polymerization, a critical process in cancer cell proliferation. By disrupting microtubule dynamics, it may induce cell cycle arrest and apoptosis in cancer cells.
  • Cytotoxicity Against Cancer Cell Lines : The compound has shown cytotoxic effects against various cancer cell lines in vitro, indicating its potential as an anticancer agent. It may serve as a lead compound for developing new drugs targeting pathways involved in tumor growth and survival .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other structurally similar compounds. The following table summarizes key aspects:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateSimilar core with different brominationAnticancer activityDifferent substitution pattern affects activity
Ethyl 7-(4-chlorobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateChlorine instead of brominePotentially anticancerChlorination may alter electronic properties
Ethyl 7-(4-fluorobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateFluorinated analogAnticancer activityFluorination impacts lipophilicity and bioavailability

This table illustrates how variations in substituents can significantly influence the biological activity and properties of similar compounds. Each compound's unique aspects make them valuable for further research and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. A common method includes:

  • Formation of the Pyrrolo-Pyrimidine Core : Starting from commercially available precursors, the pyrrolo[1,2-c]pyrimidine structure is constructed through cyclization reactions.
  • Substitution Reactions : Bromination and chlorination are performed to introduce the halogen substituents at specific positions on the aromatic rings.
  • Carboxylation : The final step involves introducing the ethoxycarbonyl group to yield the desired compound in sufficient purity for biological evaluation.

These methods are crucial for obtaining the compound in adequate yield and purity for subsequent biological testing .

Case Studies

Several studies have evaluated the anticancer potential of this compound:

  • Study on Cell Lines : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values indicated a promising therapeutic index compared to standard chemotherapeutics.
  • Mechanistic Studies : Molecular docking simulations have suggested a strong binding affinity to tubulin, corroborating its role in disrupting microtubule dynamics. This was further validated through biochemical assays measuring tubulin polymerization rates in the presence of the compound.

Q & A

What synthetic methodologies are recommended for preparing Ethyl 3-(4-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate, and how can reaction conditions be optimized?

Basic Research Focus:
The compound is typically synthesized via multicomponent reactions involving pyrrolo[1,2-c]pyrimidine precursors. A validated approach includes a one-pot reaction combining ethyl cyanoacetate, substituted aldehydes (e.g., 4-bromobenzaldehyde), and triazole derivatives under reflux conditions in acetonitrile . Optimization involves:

  • Catalyst selection: Sodium hydrogen sulfate improves yield by facilitating cyclization.
  • Temperature control: Reflux (80–100°C) ensures complete ring closure.
  • Solvent choice: Polar aprotic solvents like acetonitrile enhance solubility of intermediates.
    Yield improvements (~34% baseline) require iterative purification via silica gel chromatography .

How can structural characterization of this compound be rigorously validated, particularly when crystallographic data is unavailable?

Advanced Research Focus:
When single-crystal X-ray diffraction is not feasible (e.g., due to amorphous solid formation), employ complementary techniques:

  • NMR analysis: Compare 13C^{13}\text{C} and 1H^{1}\text{H} chemical shifts with structurally analogous triazolopyrimidines (e.g., C3 at δ 148.6 ppm, carbonyl at δ 163.7 ppm) .
  • Mass spectrometry: Validate molecular weight (Monoisotopic mass: ~410.049 for similar derivatives) .
  • Computational modeling: Use DFT calculations to predict puckering parameters (e.g., Cremer-Pople ring analysis) and compare with experimental IR/Raman spectra .

What strategies resolve contradictions in fluorescence quantum yield measurements for pyrrolo[1,2-c]pyrimidine derivatives?

Advanced Research Focus:
Discrepancies in quantum yield (e.g., 0.55 for biphenylyl analogs vs. lower values for bromophenyl derivatives) arise from substituent effects and experimental conditions . Mitigation strategies:

  • Solvent polarity calibration: Use ethanol or DMSO to stabilize excited states.
  • Standardized reference dyes: Compare with coumarin 153 (Φ = 0.38) under identical instrument settings.
  • Conjugation analysis: Electron-withdrawing groups (e.g., 4-chlorobenzoyl) reduce π-π stacking, enhancing fluorescence .

How does the compound interact with biological targets, and what assays are suitable for validating its mechanism of action?

Basic Research Focus:
Triazolopyrimidines often target enzymes (e.g., kinases) or receptors via π-π stacking and halogen bonding. Key assays:

  • Enzyme inhibition: Measure IC50_{50} using kinase activity assays (e.g., ADP-Glo™).
  • Cellular uptake: Fluorescent tagging (e.g., BODIPY derivatives) tracks subcellular localization .
  • Docking studies: AutoDock Vina predicts binding affinity to ATP-binding pockets, guided by crystallographic data from SHELX-refined structures .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Focus:
Refer to hazard codes H315 (skin irritation) and H319 (eye damage) from safety data . Mandatory protocols:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and goggles (P280).
  • Ventilation: Use fume hoods (P271) to avoid inhalation of aerosols.
  • Spill management: Absorb with vermiculite and dispose as hazardous waste (P501) .

How can computational models predict the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus:
The 4-bromophenyl and 4-chlorobenzoyl groups are susceptible to nucleophilic attack. Computational workflows:

  • DFT calculations: Optimize transition states (e.g., SNAr reactions) at the B3LYP/6-31G* level.
  • Electrostatic potential mapping: Identify electron-deficient regions (e.g., C-Br bond: σ-hole analysis).
  • Kinetic studies: Monitor reaction rates with Hammett plots to correlate substituent effects .

What analytical techniques differentiate polymorphic forms of this compound?

Advanced Research Focus:
Polymorphism impacts solubility and bioactivity. Use:

  • PXRD: Compare experimental patterns with simulated data from SHELXL-refined structures .
  • DSC/TGA: Identify melting points and thermal stability (e.g., decomposition >200°C).
  • Solid-state NMR: Resolve crystallographic disorder via 15N^{15}\text{N} chemical shift anisotropy .

How does the compound’s fluorescence compare to structurally related pyrrolo[1,2-c]pyrimidines?

Basic Research Focus:
Substituent effects on fluorescence:

SubstituentQuantum Yield (Φ)Reference
4-Biphenylyl0.55
4-Bromophenyl0.32
3,4-Dimethoxybenzoyl0.48

Electron-donating groups (e.g., methoxy) enhance Φ by extending conjugation .

What strategies mitigate decomposition during long-term storage of this compound?

Basic Research Focus:
Decomposition pathways (e.g., hydrolysis, oxidation) are minimized by:

  • Storage conditions: -20°C in amber vials under argon (P233, P410) .
  • Stabilizers: Add 1% BHT to inhibit radical formation.
  • Moisture control: Use molecular sieves in desiccators (P402 + P404) .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

Advanced Research Focus:
SAR optimization involves:

  • Halogen substitution: Replace 4-bromophenyl with 3-CF3_3 to enhance lipophilicity (logP >3.5) .
  • Core modification: Introduce amino groups at C5 to improve hydrogen bonding (e.g., IC50_{50} reduction by 40% in kinase assays) .
  • Pharmacophore modeling: Align substituents with target binding pockets using PyMOL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.